Product packaging for 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine(Cat. No.:CAS No. 93745-56-3)

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine

Cat. No.: B12794569
CAS No.: 93745-56-3
M. Wt: 224.22 g/mol
InChI Key: JLTQQJBHMCYUJH-UHFFFAOYSA-N
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Description

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. The core imidazo[1,2-a]pyrazine scaffold is a priority pharmacophore in drug discovery, known for its diverse biological activities . This specific nitroso-functionalized derivative is a specialist reagent for investigating new therapeutic avenues. While its exact profile is under investigation, related imidazo[1,2-a]pyrazine derivatives have demonstrated notable in vitro anticancer activity against a panel of human cancer cell lines, including Hep-2, HepG2, MCF-7, and A375, suggesting its potential utility in oncology research . Furthermore, structurally similar 3-nitrosoimidazo[1,2-a]pyridine analogues have been synthesized and evaluated as potential antiretroviral agents, providing a research context for this compound in virology . The incorporation of the nitroso group presents a key handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules aimed at probing biological mechanisms or identifying new lead compounds. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N4O B12794569 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine CAS No. 93745-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroso-2-phenylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-15-12-11(9-4-2-1-3-5-9)14-10-8-13-6-7-16(10)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQQJBHMCYUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239562
Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine
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Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93745-56-3
Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine
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Record name NSC369063
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Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine
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Record name 3-NITROSO-2-PHENYLIMIDAZO(1,2-A)PYRAZINE
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Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitroso 2 Phenylimidazo 1,2 a Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei within a molecule. For 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the arrangement of protons and the carbon skeleton, respectively.

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the protons. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the protons on the imidazopyrazine core and the phenyl substituent.

The protons of the phenyl group at position 2 give rise to signals in the aromatic region as well. The ortho-protons typically resonate as a multiplet around δ 7.82-7.78 ppm, while the meta- and para-protons appear as a multiplet in the range of δ 7.62-7.52 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton PositionChemical Shift (δ, ppm)Multiplicity
H-59.32dd
H-68.21dd
H-87.91dd
Phenyl (ortho)7.82-7.78m
Phenyl (meta, para)7.62-7.52m

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The spectrum of this compound displays a series of signals corresponding to the carbon atoms of the fused heterocyclic system and the phenyl ring.

The carbon atom at position 2, directly bonded to the phenyl group, is typically observed around δ 147.2 ppm. The presence of the nitroso group at position 3 significantly influences the chemical shift of this carbon, which is found around δ 125.1 ppm. The carbon atoms of the pyrazine (B50134) ring, C-5, C-6, and C-8, resonate at approximately δ 129.0, δ 126.8, and δ 116.8 ppm, respectively. The quaternary carbons of the imidazo[1,2-a]pyrazine (B1224502) core, C-8a and C-2, also exhibit distinct signals.

The carbon atoms of the phenyl substituent show characteristic chemical shifts, with the ipso-carbon appearing around δ 130.1 ppm and the other aromatic carbons resonating in the typical range of δ 128-131 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon PositionChemical Shift (δ, ppm)
C-2147.2
C-3125.1
C-5129.0
C-6126.8
C-8116.8
C-8a138.1
Phenyl (ipso)130.1
Phenyl (aromatic)128.7 - 131.3

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural features through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition.

The calculated molecular weight for this compound (C₁₂H₈N₄O) is approximately 224.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this mass.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways may include the loss of the nitroso group (NO), resulting in a fragment ion at m/z [M-30]⁺. Subsequent fragmentations could involve the loss of HCN from the pyrazine ring or cleavage of the phenyl group.

Table 3: Key Mass Spectrometry Data for this compound

m/z ValueInterpretation
224Molecular Ion [M]⁺
194[M - NO]⁺
167[M - NO - HCN]⁺
77[C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the nitroso group and the aromatic systems.

A strong absorption band in the region of 1480-1500 cm⁻¹ is characteristic of the N=O stretching vibration of the nitroso group. The C=N and C=C stretching vibrations of the imidazopyrazine core and the phenyl ring appear in the range of 1600-1400 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
1480-1500N=O StretchNitroso
1600-1400C=N, C=C StretchAromatic/Heteroaromatic Rings
700-900C-H BendingAromatic (out-of-plane)

Note: Absorption frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry.

The crystal structure of this compound would reveal the planarity of the imidazopyrazine ring system and the relative orientation of the phenyl and nitroso substituents. The bond lengths within the heterocyclic core would be consistent with its aromatic character, showing values intermediate between single and double bonds.

The C-N and N-O bond lengths of the nitroso group would provide insight into its electronic nature. The torsion angle between the plane of the phenyl ring and the plane of the imidazopyrazine core is a key conformational parameter, indicating the degree of steric hindrance and potential for electronic conjugation between the two ring systems.

Table 5: Selected Theoretical Bond Lengths and Angles for this compound

Bond/AngleValue
Bond Lengths (Å)
C3-N(nitroso)~1.40
N(nitroso)-O~1.22
C2-C(phenyl)~1.48
Bond Angles (°) **
C2-C3-N(nitroso)~120
C3-N(nitroso)-O~115
Torsion Angles (°) **
Phenyl-ImidazopyrazineVariable

Note: The values presented are theoretical and would be precisely determined by X-ray crystallographic analysis. The actual values can be influenced by crystal packing forces.

Intermolecular Interactions and Crystal Packing Motifs

Data regarding the specific intermolecular interactions and crystal packing motifs of this compound are not available in published crystallographic literature. To provide a scientifically accurate and detailed analysis, a single-crystal X-ray diffraction study of the compound would be required. Such a study would elucidate the precise arrangement of molecules in the solid state, including:

Hydrogen Bonding: Identification of any classical (e.g., N-H···O, O-H···N) or non-classical (e.g., C-H···O, C-H···N) hydrogen bonds, which are crucial in dictating the supramolecular architecture.

π-π Stacking: Characterization of interactions between the aromatic imidazopyrazine and phenyl rings, including centroid-to-centroid distances and slip angles, which significantly contribute to crystal stability.

Crystal Packing Motifs: Description of how these intermolecular forces guide the assembly of molecules into larger motifs, such as chains, sheets, or three-dimensional networks.

Without experimental data from a crystal structure analysis, any discussion of these features for this compound would be speculative and not meet the required standards of scientific accuracy.

Mechanistic Investigations of Reactions Involving 3 Nitroso 2 Phenylimidazo 1,2 a Pyrazine and Its Precursors

Elucidation of Reaction Pathways for Imidazo[1,2-a]pyrazine (B1224502) Core Formation

The synthesis of the imidazo[1,2-a]pyrazine scaffold, the foundational structure of the target compound, is most commonly achieved through the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. A widely employed method involves the reaction of 2-aminopyrazine with 2-bromoacetophenone (B140003) derivatives. The reaction proceeds via an initial alkylation of the endocyclic nitrogen atom of the 2-aminopyrazine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. nih.gov

More contemporary and efficient methods utilize one-pot, multi-component reactions. One such approach involves the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide. daneshyari.comnih.gov The plausible mechanism for this reaction is outlined below:

Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine and an aryl aldehyde to form a Schiff base (imine).

Lewis Acid Activation: The iodine catalyst acts as a Lewis acid, activating the imine intermediate.

Nucleophilic Attack: The isocyanide then performs a nucleophilic attack on the activated imine.

Cyclization: An intramolecular cyclization occurs, followed by tautomerization to yield the final imidazo[1,2-a]pyrazine product. daneshyari.com

This iodine-catalyzed method offers several advantages, including mild reaction conditions, good to excellent yields, and the use of a cost-effective and environmentally benign catalyst. daneshyari.comnih.gov

Another significant pathway involves the reaction of 2-aminopyrazines with α-chloroacetophenones. This condensation leads to the formation of the imidazo[1,2-a]pyrazine core. researchgate.net The synthesis can also be achieved through a palladium-catalyzed amino- or alkoxycarbonylation, which has been used to produce a series of 6-substituted imidazo[1,2-a]pyrazines. researchgate.net

Mechanistic Studies of Derivatization Reactions (e.g., C3-Alkylation)

The derivatization of the imidazo[1,2-a]pyrazine core is crucial for modulating its chemical properties. A key functionalization is the introduction of a nitroso group at the C3 position. While direct mechanistic studies on the nitrosation of 2-phenylimidazo[1,2-a]pyrazine (B170382) are limited, extensive research on the analogous imidazo[1,2-a]pyridine (B132010) system provides significant insights.

An efficient, metal-free method for the C3-nitrosation of 2-phenylimidazo[1,2-a]pyridines utilizes tert-butyl nitrite (B80452) (TBN) as the nitroso source. The reaction proceeds smoothly in dichloroethane (DCE) at elevated temperatures, affording near-quantitative yields of the 3-nitroso product. This protocol exhibits broad functional group tolerance. researchgate.net

More recently, a novel method employing silver nitrate (B79036) (AgNO₃) as the nitroso source for the selective C3-nitrosation of imidazo[1,2-a]pyridines has been developed. This reaction is proposed to proceed via a radical mechanism. rsc.orgresearchgate.net

The subsequent C3-alkylation of 3-nitroso-2-phenylimidazo[1,2-a]pyrazine presents a significant chemical challenge. The C3 position is the most nucleophilic and is readily susceptible to electrophilic substitution in the parent imidazo[1,2-a]pyrazine. However, the introduction of the strongly electron-withdrawing nitroso group at this position drastically reduces its nucleophilicity, thereby deactivating it towards common electrophilic alkylation reactions like Friedel-Crafts alkylation.

Research on the C3-alkylation of the parent, non-nitrosated imidazo[1,2-a]pyridine ring system further highlights this challenge. These reactions typically employ strong electrophiles and often require Lewis acid catalysis. For instance, the C3-alkylation of imidazo[1,2-a]pyridines has been achieved through a three-component aza-Friedel–Crafts reaction with aldehydes and amines, catalyzed by yttrium triflate (Y(OTf)₃). researchgate.netresearchgate.net The proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. researchgate.net

Given the deactivating effect of the C3-nitroso group, direct C3-alkylation is mechanistically unfavorable. Alternative derivatization strategies would likely be required, potentially involving:

Reaction at other positions of the heterocyclic ring system.

Transformation of the nitroso group itself into a different functional group that could then facilitate further reactions.

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in enhancing the efficiency and selectivity of reactions involving the imidazo[1,2-a]pyrazine core.

Iodine: As previously mentioned, molecular iodine is an effective catalyst for the one-pot, three-component synthesis of the imidazo[1,2-a]pyrazine core. daneshyari.comnih.gov It functions as a Lewis acid, activating the imine intermediate towards nucleophilic attack by the isocyanide. daneshyari.com Its low cost, low toxicity, and operational simplicity make it an attractive choice for this transformation. nih.gov

Yttrium Triflate (Y(OTf)₃): This Lewis acid has proven effective in catalyzing the C3-alkylation of imidazo[1,2-a]pyridines. researchgate.netresearchgate.net It facilitates the formation of the reactive iminium ion intermediate from the aldehyde and amine, which is the key electrophile in the subsequent aza-Friedel–Crafts reaction. researchgate.net The catalyst allows the reaction to proceed under relatively mild conditions with good yields. researchgate.net

Iron(III) Bromide (FeBr₃): In the context of imidazo[1,2-a]pyridine derivatization, FeBr₃ has been used as a homogeneous Lewis acid catalyst for the functionalization with aryl aldehydes. Under an argon atmosphere, this catalyst promotes the formation of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.govrsc.org

The selection of the appropriate catalyst is therefore critical in directing the reaction towards the desired product, be it the formation of the heterocyclic core or its subsequent functionalization.

Data Tables

Table 1: Reaction Conditions for C3-Nitrosation of 2-Phenylimidazo[1,2-a]pyridine

Nitroso SourceCatalyst/SolventTemperature (°C)Yield (%)Reference
tert-Butyl NitriteDCE90Near Quantitative researchgate.net
Silver NitrateNot specifiedNot specifiedGood to Excellent rsc.orgresearchgate.net

Table 2: Catalysts in the Synthesis and Derivatization of Imidazo[1,2-a]pyrazine and Analogs

CatalystReaction TypeRole of CatalystReference
Iodine (I₂)Imidazo[1,2-a]pyrazine core synthesisLewis acid activation of imine intermediate daneshyari.comnih.gov
Yttrium TriflateC3-Alkylation of imidazo[1,2-a]pyridinesLewis acid catalysis of aza-Friedel-Crafts reaction researchgate.netresearchgate.net
Iron(III) BromideFunctionalization of imidazo[1,2-a]pyridinesHomogeneous Lewis acid catalyst nih.govrsc.org

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the prompt, while strictly adhering to the specified outline and focusing solely on "3-Nitroso-2-phenylimidazo(1,2-a)pyrazine".

Further research on this specific molecule may be necessary to generate the detailed computational chemistry and theoretical analysis required.

Structure Property Relationships of Imidazo 1,2 a Pyrazine Derivatives

Analysis of Substituent Effects on Chemical Reactivity

The reactivity of the imidazo[1,2-a]pyrazine (B1224502) ring system is significantly influenced by the electronic and steric nature of its substituents. The core structure is an electron-rich heterocyclic system. The placement of substituents can either enhance or diminish this electron density, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

For 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine , two key substituents dictate its reactivity profile: the phenyl group at the C2 position and the nitroso group at the C3 position.

3-Nitroso Group: The nitroso (-NO) group is a powerful electron-withdrawing group. Its presence at the C3 position significantly deactivates the imidazo[1,2-a]pyrazine ring towards electrophilic substitution. The strong inductive and resonance electron-withdrawing nature of the nitroso group reduces the electron density of the heterocyclic core. This deactivation makes reactions like electrophilic aromatic substitution more challenging compared to the unsubstituted parent compound. Conversely, the electron-poor nature of the carbon atom attached to the nitroso group could make it more susceptible to nucleophilic attack. The nitroso group itself can also participate in various reactions, such as reduction to an amino group or oxidation to a nitro group. The reactivity of the nitroso group can be influenced by steric hindrance from adjacent substituents, such as the 2-phenyl group. at.uanih.gov

Relationship between Molecular Architecture and Spectroscopic Properties

For This compound , the combination of the extended π-system from the fused rings and the phenyl group, along with the electronic influence of the nitroso group, will define its spectroscopic signature. The absorption and emission maxima are expected to be red-shifted compared to the unsubstituted imidazo[1,2-a]pyrazine due to the extended conjugation provided by the 2-phenyl group. However, the strongly electron-withdrawing nitroso group can also influence the energy levels of the molecular orbitals, potentially leading to complex spectroscopic behavior.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to unique fluorescence properties, including large Stokes shifts and dual emission. acs.org This phenomenon typically requires a molecule to possess both a proton-donating and a proton-accepting group in close proximity, often facilitated by an intramolecular hydrogen bond.

In the case of This compound , the core structure does not inherently possess the classic functional groups for ESIPT (e.g., a hydroxyl group adjacent to a nitrogen atom). However, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that the introduction of specific substituents can induce ESIPT. For ESIPT to occur in a derivative of the target compound, it would need to be further functionalized with appropriate proton donor and acceptor groups. For instance, if the phenyl ring at the 2-position were substituted with a hydroxyl group in the ortho position, this could potentially create an environment conducive to ESIPT.

The photophysical properties of some imidazo[1,2-a]pyridine derivatives susceptible to ESIPT are summarized below, illustrating the impact of substituents on their emission characteristics.

CompoundSubstituent on Phenyl RingEmission Maxima (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ)
Imidazo[1,2-a]pyridine Derivative 12'-OH-~11000Weak in nonpolar solvents
Imidazo[1,2-a]pyridine Derivative 22'-OH, 5'-Br---
Imidazo[1,2-a]pyridine Derivative 32'-OH, 5'-OMe---

Data adapted from studies on imidazo[1,2-a]pyridines and presented for illustrative purposes of substituent effects on ESIPT in a related scaffold. acs.org

Understanding Chemical Inhibition Mechanisms at the Molecular Level

Imidazo[1,2-a]pyrazine derivatives have been investigated for their potential as inhibitors of various biological and chemical processes, including enzyme inhibition and corrosion prevention. The specific substituents on the imidazo[1,2-a]pyrazine core are critical in determining the efficacy and mechanism of inhibition.

Several imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of enzymes, particularly kinases, by acting as ATP mimics. These compounds can occupy the ATP-binding pocket of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The imidazo[1,2-a]pyrazine scaffold serves as a suitable core for presenting various substituents that can form key interactions with amino acid residues in the ATP-binding site, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

For This compound , its potential as an enzyme inhibitor would depend on the specific topology and amino acid composition of the target enzyme's active site. The 2-phenyl group could engage in hydrophobic or π-stacking interactions with nonpolar residues. The nitrogen atoms of the imidazo[1,2-a]pyrazine core can act as hydrogen bond acceptors. The highly polar and electron-withdrawing nitroso group could potentially form strong hydrogen bonds or other polar interactions with the enzyme, which could significantly contribute to the binding affinity.

Imidazo[1,2-a]pyrazine and its derivatives have shown promise as corrosion inhibitors for metals, particularly steel in acidic media. The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal.

The effectiveness of This compound as a corrosion inhibitor would be influenced by its ability to adsorb onto the metal surface. The multiple nitrogen atoms in the imidazo[1,2-a]pyrazine ring are primary sites for interaction. The 2-phenyl group can enhance the surface coverage and create a more robust hydrophobic barrier. The nitroso group, being electron-withdrawing, might decrease the electron density on the ring, but the oxygen and nitrogen atoms of the nitroso group itself could also serve as active sites for adsorption.

The following table presents corrosion inhibition efficiencies for some related imidazo[1,2-a]pyrimidine (B1208166) derivatives, demonstrating the high potential of this class of compounds.

InhibitorConcentration (mmol/L)Inhibition Efficiency (%)
DPIP0.193.4
OPIP0.194.1

DPIP: 2,4-diphenylbenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine, OPIP: 2-(4-octylphenyl)-4-phenylbenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine. Data from a study on mild steel in 1 M HCl. frontiersin.org

Computational methods, such as molecular docking and quantum chemical calculations, are powerful tools for understanding the interactions between small molecules like This compound and their biological or material targets.

Molecular Docking: This technique can predict the preferred binding orientation of the compound within an enzyme's active site. For this compound, docking studies could reveal potential hydrogen bonding between the nitroso group and the imidazo (B10784944) nitrogens with specific amino acid residues, as well as hydrophobic interactions involving the phenyl group. This information is crucial for rationalizing observed inhibitory activity and for designing more potent inhibitors.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with inhibitory activity. For corrosion inhibition, parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment can provide insights into the adsorption mechanism. nih.gov A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower E_LUMO value indicates a better ability to accept electrons from the metal. For this compound, the electron-withdrawing nitroso group would be expected to lower both the HOMO and LUMO energy levels.

Future Research Directions and Synthetic Challenges for 3 Nitroso 2 Phenylimidazo 1,2 a Pyrazine

Development of Novel and Efficient Synthetic Routes

The synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold is a critical area of research, with numerous methods being developed to enhance efficiency and yield. rsc.orgrsc.orgrsc.orgresearchgate.net Current strategies often involve multi-component reactions, condensation reactions, and intramolecular cyclizations. rsc.org However, challenges such as long reaction times and low yields persist in some cases, necessitating the development of more cost-effective and environmentally friendly procedures. rsc.org

Future efforts in this domain could focus on the following:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the 3-nitroso-2-phenylimidazo(1,2-a)pyrazine molecule in a single step from simple starting materials would significantly improve efficiency. An iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives, offering a promising avenue for exploration. rsc.org

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is a key trend in modern synthetic chemistry. researchgate.net Exploring microwave-assisted synthesis or the use of ionic liquids could lead to more sustainable synthetic routes.

Novel Catalytic Systems: Investigating new catalysts, such as iron-based catalysts like FeBr3, could open up new pathways for the synthesis and functionalization of the imidazo[1,2-a]pyrazine core. nih.govrsc.org

Synthetic ApproachDescriptionPotential Advantages
Multi-component Reactions Combining three or more reactants in a single pot to form a complex product.High atom economy, reduced waste, simplified purification.
Condensation Reactions The joining of two molecules with the elimination of a small molecule, such as water.A fundamental and versatile method for ring formation.
Intramolecular Cyclizations The formation of a cyclic structure from a single molecule containing appropriate functional groups.Can provide high regioselectivity and stereoselectivity.
Iodine-Catalyzed Reactions The use of molecular iodine as a mild and inexpensive catalyst.Benign nature, low cost, and easy availability. rsc.orgrsc.org

Exploration of Diverse Functional Group Introductions

The biological and material properties of imidazo[1,2-a]pyrazine derivatives can be significantly modulated by the introduction of various functional groups at different positions of the heterocyclic core. tsijournals.comnih.govtsijournals.com For this compound, the phenyl ring at the 2-position and the pyrazine (B50134) ring offer multiple sites for functionalization.

Key areas for future research include:

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical strategy for introducing new substituents onto the imidazo[1,2-a]pyrazine core, avoiding the need for pre-functionalized starting materials.

Substitution at the Pyrazine Ring: Exploring electrophilic and nucleophilic aromatic substitution reactions on the pyrazine ring could lead to the introduction of a wide range of functional groups, influencing the electronic properties and biological activity of the molecule. For instance, bromination of the imidazo[1,2-a]pyrazine ring has been shown to be a key step for further derivatization. tsijournals.com

Modification of the Phenyl Group: The phenyl group at the 2-position is amenable to a variety of substitution reactions, allowing for the fine-tuning of steric and electronic parameters.

PositionType of FunctionalizationPotential Impact
C3-Position Introduction of various substituents in place of the nitroso group.Modulation of electronic and steric properties, potentially altering reactivity and biological interactions.
Pyrazine Ring Halogenation, nitration, amination.Significant changes in the electronic landscape of the molecule. tsijournals.com
C2-Phenyl Ring Introduction of electron-donating or electron-withdrawing groups.Fine-tuning of the overall electronic character and potential for new intermolecular interactions.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. While plausible mechanisms have been proposed for the formation of related imidazo[1,2-a]pyridine (B132010) derivatives, detailed experimental and computational studies are needed for the pyrazine analog. nih.govrsc.orgresearchgate.net

Future mechanistic studies could involve:

Kinetic Studies: Determining reaction rates and orders to elucidate the elementary steps of the reaction.

Isotope Labeling Studies: Using isotopically labeled starting materials to track the movement of atoms throughout the reaction.

In Situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to identify and characterize reaction intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into transition state geometries and reaction energy profiles. dergipark.org.tr

A proposed general mechanism for the formation of the imidazo[1,2-a]pyrazine core involves the initial reaction of an aminopyrazine with an α-halocarbonyl compound, followed by intramolecular cyclization. The specific mechanism for the introduction of the nitroso group at the 3-position would be a key area of investigation.

Computational Design of Imidazo[1,2-a]pyrazine Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov The use of these methods can accelerate the design and discovery of novel this compound analogs with desired properties.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. dergipark.org.tr This can help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish a mathematical relationship between the structural features of a series of analogs and their biological activity. This can aid in the design of more potent compounds.

Molecular Docking: For biological applications, molecular docking simulations can be used to predict the binding mode and affinity of this compound analogs to a specific protein target. nih.gov

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption and emission spectra of the compounds, which is crucial for the design of new materials with specific photophysical properties. rsc.org

Computational MethodApplication
Density Functional Theory (DFT) Calculation of electronic properties, reactivity indices, and spectroscopic parameters. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity.
Molecular Docking Prediction of ligand-protein binding modes and affinities. nih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption and emission spectra. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the imidazo[1,2-a]pyrazine core structure?

  • Methodological Answer : The core structure is typically synthesized via multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under iodine catalysis at room temperature. Optimized conditions (e.g., ethanol solvent, 5 mol% I₂) yield functionalized derivatives with >80% efficiency . Alternative routes include Pd-catalyzed direct arylation of pyrrolo[1,2-a]pyrazine precursors, enabling regioselective C–H functionalization .

Q. How can researchers confirm the regioselectivity of substituents in imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : X-ray crystallography is critical for unambiguous structural assignment. For example, regioselectivity in benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., compound 8c) was confirmed via crystallographic data (CCDC 1919367) . Additionally, lanthanide shift reagents and NMR coupling constants (e.g., J₅,₈ > J₆,₈) resolve positional ambiguities in substituted derivatives .

Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS-ESI-QTOF) and multinuclear NMR (¹H, ¹³C, and ¹⁹F for fluorinated analogs) are standard. For example, 10-Fluoro-6-phenylbenzoimidazo-pyrrolopyrazine (8c) exhibited distinct ¹⁹F NMR signals (δ = -117.9 ppm) and HRMS [M + Na]⁺ at 324.0912 .

Advanced Research Questions

Q. How do electronic properties influence the reactivity of imidazo[1,2-a]pyrazine toward electrophilic/nucleophilic attacks?

  • Methodological Answer : Theoretical electron density calculations predict reactivity trends: position 3 is most electrophilic (e.g., bromination at C3 in 3,6,8-tribromo derivatives), while nucleophilic substitutions favor C5 and C7. Alkaline H/D exchange experiments (e.g., NaOH/DMSO) validate proton mobility at C3 and C5 .

Q. What methodological approaches address low yields in imidazo[1,2-a]pyrazine synthesis via multicomponent reactions?

  • Methodological Answer : Catalyst screening (e.g., FeCl₃ vs. I₂) and solvent optimization are critical. For instance, iodine in ethanol improved yields to >80% compared to <50% with FeCl₃ in DMSO . Acid additives (e.g., DBSA/toluene) enhance yields for electron-deficient substrates .

Q. How can structure-activity relationships (SAR) guide the design of imidazo[1,2-a]pyrazine-based therapeutics?

  • Methodological Answer :

  • Alpha-adrenergic receptors : Piperazinyl substitutions at C8 (e.g., compound 2a) increase α2-receptor selectivity (70-fold vs. α1), validated via [³H]clonidine displacement assays .
  • Telomerase inhibition : Nitroso and aryl substituents enhance telomerase inhibitory activity, as shown in unpublished in vitro models .
  • Kinase targets : 3-Amino derivatives (e.g., GS-9973) exhibit selective Syk inhibition (IC₅₀ < 10 nM) with reduced off-target effects .

Q. What in vitro models demonstrate the therapeutic potential of imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Anti-inflammatory : Hybrid pyrazole-imidazo[1,2-a]pyrazine derivatives reduce sepsis-induced acute lung injury (ALI) in murine macrophages via NF-κB pathway modulation .
  • Anticancer : Imidazo[1,2-a]pyrazine-3-amines (e.g., 10i–10m) show cytotoxicity in HeLa and MCF-7 cell lines, with IC₅₀ values < 10 µM .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example:

  • Cytoprotective vs. cytotoxic effects : 3-Cyanomethyl derivatives (e.g., Sch 28080) exhibit gastric cytoprotection, while 3-nitroso analogs show dose-dependent cytotoxicity. Cross-validate using isotopic labeling (¹⁴C/¹³C) and metabolite profiling (e.g., thiocyanate anion detection) .
  • Receptor affinity : Use computational docking (e.g., molecular dynamics simulations) to rationalize α2 vs. α1 adrenergic receptor binding .

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